N-lauroyl-D-erythro-sphinganylphosphorylcholine
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Overview
Description
N-lauroyl-D-erythro-sphinganylphosphorylcholine, also known as 12:0 SM (d18:1/12:0), is a sphingolipid that is a major constituent of cell membranes. It is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. Sphingomyelin, the class of lipids to which this compound belongs, plays a crucial role in cellular signaling and structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-lauroyl-D-erythro-sphinganylphosphorylcholine can be synthesized through chemical synthesis methods. The synthesis involves the acylation of sphingosine with lauroyl chloride in the presence of a base, followed by phosphorylation with phosphocholine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-lauroyl-D-erythro-sphinganylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized sphingolipids, which are important in cellular signaling.
Reduction: Reduction reactions can convert the compound into dihydrosphingomyelin, which has different biological properties.
Substitution: Substitution reactions can modify the head group or the fatty acid chain, altering the compound’s properties and functions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific reaction pathways .
Major Products
The major products formed from these reactions include oxidized sphingomyelins, dihydrosphingomyelins, and various substituted sphingomyelins, each with unique biological activities and applications .
Scientific Research Applications
N-lauroyl-D-erythro-sphinganylphosphorylcholine has a wide range of scientific research applications:
Chemistry: It is used as a standard in lipidomics studies to analyze lipid profiles in biological samples.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in nerve cells and red blood cells.
Medicine: Research focuses on its involvement in diseases such as multiple sclerosis and its potential as a therapeutic target.
Industry: It is used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mechanism of Action
N-lauroyl-D-erythro-sphinganylphosphorylcholine exerts its effects by integrating into cell membranes and participating in the formation of lipid rafts. These microdomains serve as signaling platforms that regulate protein localization and interactions. The compound also acts as a precursor to bioactive sphingolipids like ceramides, which are involved in apoptosis, cell growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-palmitoyl-D-erythro-sphinganylphosphorylcholine: Another sphingomyelin with a longer fatty acid chain.
N-stearoyl-D-erythro-sphinganylphosphorylcholine: Similar structure but with an even longer fatty acid chain.
N-myristoyl-D-erythro-sphinganylphosphorylcholine: Contains a shorter fatty acid chain compared to N-lauroyl-D-erythro-sphinganylphosphorylcholine.
Uniqueness
This compound is unique due to its specific fatty acid chain length, which influences its integration into cell membranes and its role in lipid raft formation. This specificity makes it particularly useful in studying membrane dynamics and signaling pathways.
Properties
IUPAC Name |
[2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFURSPBCUAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H73N2O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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